molecular formula C14H20O8S B14735246 Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside CAS No. 5596-21-4

Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside

Cat. No.: B14735246
CAS No.: 5596-21-4
M. Wt: 348.37 g/mol
InChI Key: XHRVVAIFYNNIDS-UHFFFAOYSA-N
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Description

Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside is a sulfonyl derivative of methyl hexopyranoside.

Preparation Methods

The synthesis of Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside typically involves the reaction of methyl hexopyranoside with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside can be compared with other sulfonyl derivatives of hexopyranosides, such as:

  • Methyl 2-o-[(4-chlorophenyl)sulfonyl]hexopyranoside
  • Methyl 2-o-[(4-nitrophenyl)sulfonyl]hexopyranoside
  • Methyl 2-o-[(4-methoxyphenyl)sulfonyl]hexopyranoside

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the methyl group, which can influence its lipophilicity and interaction with biological targets .

Properties

CAS No.

5596-21-4

Molecular Formula

C14H20O8S

Molecular Weight

348.37 g/mol

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)22-13-12(17)11(16)10(7-15)21-14(13)20-2/h3-6,10-17H,7H2,1-2H3

InChI Key

XHRVVAIFYNNIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C(OC2OC)CO)O)O

Origin of Product

United States

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